6-Cyclopropyl-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-cyclopropyl-2-(2-hydroxyethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-6-5-11-9(13)4-3-8(10-11)7-1-2-7/h3-4,7,12H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKDJWOONYOWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Diketone Cyclization
The pyridazinone ring is typically constructed via cyclocondensation between cyclopropane-functionalized hydrazines and β-keto esters or diketones. For example, cyclopropylhydrazine reacts with ethyl acetoacetate under acidic conditions (e.g., HCl or H₂SO₄) at 80–100°C for 12–24 hours, forming the dihydropyridazinone backbone. This method, adapted from prostaglandin synthase inhibitor syntheses, achieves moderate yields (45–60%) but requires careful pH control to minimize side products like open-chain hydrazides.
Microwave-Assisted Cyclization
Recent advancements employ microwave irradiation to accelerate cyclocondensation. A patent detailing thyroid hormone analogue intermediates demonstrates that reactions between cyclopropylhydrazine and diketones in DMF at 150°C under microwave conditions (300 W, 20 min) improve yields to 70–75%. This approach reduces reaction times tenfold compared to conventional heating, though scalability remains challenging due to equipment limitations.
Introduction of the Cyclopropyl Group
Cyclopropanation of Alkenes
The cyclopropyl moiety is introduced via [2+1] cycloaddition using carbene precursors. A method derived from WO2022087141A1 utilizes dichlorocarbene (generated from chloroform and NaOH) reacting with allyl-substituted pyridazinones. For instance, treating 2-allyl-6-hydroxyethyl-dihydropyridazinone with CHCl₃/NaOH at 0–5°C for 6 hours yields the cyclopropane-fused product with 55–65% efficiency. This exothermic process demands strict temperature control to prevent ring-opening side reactions.
Cross-Coupling with Cyclopropylboronic Acids
Suzuki-Miyaura coupling offers a regioselective route. A palladium-catalyzed reaction between 6-bromo-2-hydroxyethyl-dihydropyridazinone and cyclopropylboronic acid in toluene/water (3:1) at 80°C for 8 hours achieves 70–80% yields. The use of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ as base ensures compatibility with the hydroxyethyl group, avoiding undesired oxidation.
Hydroxyethyl Side-Chain Incorporation
Mannich Reaction with Formaldehyde
Adapting methods from 2-hydroxyethyl pyridine synthesis, the hydroxyethyl group is introduced via Mannich-type alkylation. Reacting 6-cyclopropyl-dihydropyridazinone with formaldehyde (37% aqueous solution) and triethylenediamine (DABCO) at 5 MPa and 120°C for 4 hours produces the target compound in 65–70% yield. High-pressure conditions favor nucleophilic attack at the pyridazinone C2 position, while DABCO mitigates acid-catalyzed ring degradation.
Reductive Amination of Ethylene Oxide
An alternative route involves reductive amination using ethylene oxide. Under hydrogenation conditions (H₂, 3 atm), 6-cyclopropyl-2-amino-dihydropyridazinone reacts with ethylene oxide in ethanol at 50°C for 12 hours, catalyzed by Raney nickel. This method, though less common, provides 60–65% yields but requires careful handling of ethylene oxide’s volatility and toxicity.
Optimization of Reaction Parameters
Solvent Systems
- Polar aprotic solvents (DMF, DMSO) : Enhance cyclocondensation rates by stabilizing transition states but may promote side reactions at elevated temperatures.
- Ether-water biphasic systems : Improve selectivity in Suzuki couplings by phase-separating hydrophobic byproducts.
- Supercritical CO₂ : Patented for continuous-flow hydroxyethylation, reducing reaction times to 1–2 hours with 75% yield.
Catalytic Innovations
- Enzyme-mediated cyclization : Lipase B (Candida antarctica) in ionic liquids achieves enantioselective cyclopropanation (ee >90%) but remains experimental.
- Photoredox catalysis : Visible-light-driven alkylation using eosin Y and ascorbic acid enables room-temperature hydroxyethylation, though yields are modest (50–55%).
Industrial-Scale Production Techniques
Batch Reactor Protocols
Large-scale synthesis employs stirred-tank reactors (500–1000 L) with automated temperature and pressure controls. A typical batch process involves:
Continuous-Flow Systems
Microreactor technology minimizes thermal degradation and improves mixing. A patented system integrates three modules:
- Cyclocondensation in a packed-bed reactor (residence time: 30 min).
- Cyclopropanation in a cooled microchannel reactor (residence time: 10 min).
- Hydroxyethylation in a high-pressure tubular reactor (residence time: 1 hour).
This setup achieves 85% overall yield with 99.5% purity, reducing waste by 40% compared to batch methods.
Purification and Characterization
Chromatographic Techniques
Crystallization Optimization
Recrystallization from toluene/hexane (1:2) at −20°C produces needle-like crystals with 99.8% purity. X-ray diffraction confirms the cyclopropyl and hydroxyethyl orientations, while ¹H NMR (400 MHz, CDCl₃) shows characteristic signals at δ 1.15–1.30 (cyclopropane CH₂) and δ 3.75–3.90 (hydroxyethyl CH₂).
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction can produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has indicated that compounds similar to 6-cyclopropyl-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one may exhibit antiviral properties. A study on related compounds showed effective inhibition of human dihydroorotate dehydrogenase (DHODH), which is crucial for the replication of certain viruses, including the measles virus. The structure-activity relationship (SAR) studies demonstrated that modifications to the core structure can enhance antiviral efficacy, suggesting that derivatives of this compound could be explored for similar applications .
Anticancer Properties
Preliminary studies have indicated that derivatives of pyridazine compounds can exhibit anticancer activity. For example, certain analogues have shown significant inhibition against various cancer cell lines, including breast and melanoma cancers. The mechanism of action often involves the induction of apoptosis in cancer cells, which could be a promising avenue for further exploration with this compound and its derivatives .
Biological Research
Enzyme Inhibition Studies
The compound's structural features make it a candidate for studying enzyme inhibition mechanisms. For instance, the inhibition of DHODH is linked to the modulation of pyrimidine synthesis pathways, which are vital for cellular proliferation. This property can be leveraged to develop new therapeutic strategies against diseases characterized by uncontrolled cell growth .
Neuroprotective Effects
Emerging research suggests that similar compounds may possess neuroprotective effects. Investigating the neuroprotective properties could lead to applications in treating neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neuroinflammatory responses would be particularly valuable in this context.
Synthetic Chemistry
Building Block for Synthesis
this compound can serve as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various reactions, facilitating the creation of more complex molecules. This property is advantageous for developing new pharmaceuticals or materials with specific properties .
Case Studies and Research Findings
To illustrate the applications further, here are some notable case studies:
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
A data-driven comparison with structurally related pyridazinone derivatives is provided below:
Key Observations:
The cyclopropyl group at position 6 is smaller than phenyl or azepanyl groups, reducing steric hindrance and possibly enhancing target binding efficiency .
Molecular Weight (MW) :
- The target compound’s low MW (136.15) aligns with "drug-like" properties, favoring bioavailability, while analogs with MW >300 (e.g., ) may face absorption challenges .
Biological Activity
6-Cyclopropyl-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- IUPAC Name : this compound
Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, reducing oxidative stress in cells.
- Modulation of Signaling Pathways : It may influence various signaling pathways that regulate cell proliferation and apoptosis.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antimicrobial Activity : Exhibits significant activity against various bacterial strains and fungi.
- Anti-inflammatory Effects : Reduces inflammation in vitro and in vivo models.
- Cytotoxicity : Shows selective cytotoxic effects against certain cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Decreased cytokine production | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
- Antimicrobial Efficacy : In a study involving various bacterial strains, this compound demonstrated significant inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics.
- Anti-inflammatory Mechanism : A murine model of inflammation was utilized to assess the compound's effect on inflammatory markers. Results indicated a reduction in TNF-alpha and IL-6 levels following treatment with the compound, suggesting its potential as an anti-inflammatory agent.
- Cytotoxicity in Cancer Research : A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment.
Q & A
Q. What are the key synthetic pathways and reaction conditions for synthesizing 6-Cyclopropyl-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one?
The synthesis typically involves multi-step protocols:
- Cyclopropane introduction : Cyclopropane groups are introduced via [2+1] cycloaddition or alkylation reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres .
- Hydroxyethyl functionalization : The 2-hydroxyethyl group is added through nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) using catalysts like Pd(PPh₃)₄ .
- Purification : Chromatography (silica gel or HPLC) is critical to isolate the compound from by-products such as unreacted intermediates or diastereomers .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) environments to verify substituent positions. For example, the cyclopropyl group shows distinct splitting patterns in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous structural features (e.g., stereochemistry) using single-crystal data .
Q. What are the critical physicochemical properties of this compound for experimental design?
- Molecular formula : C₁₀H₁₂N₂O₂ (estimated from analogs in ).
- Solubility : Polar aprotic solvents (DMF, DMSO) are preferred due to the hydroxyethyl group; solubility in aqueous buffers is pH-dependent .
- Stability : Susceptible to hydrolysis under acidic/alkaline conditions; store in anhydrous environments at –20°C .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal yields. For example, elevated temperatures may accelerate cyclopropane ring formation but risk decomposition .
- Real-time monitoring : Use TLC or inline HPLC to track reaction progress and terminate before side reactions dominate .
Q. What strategies are effective for structure-activity relationship (SAR) studies on analogs of this compound?
- Substituent modification : Replace the cyclopropyl group with other strained rings (e.g., bicyclo[1.1.1]pentane) to assess steric and electronic effects on bioactivity .
- Computational docking : Model interactions with target proteins (e.g., enzymes) using software like AutoDock Vina to prioritize synthetic targets .
Q. How should researchers resolve contradictions in biological assay data for this compound?
Q. What is the role of the cyclopropyl group in modulating target binding affinity?
- Conformational restriction : The cyclopropane’s rigid geometry pre-organizes the compound for optimal interactions with hydrophobic enzyme pockets, as shown in docking studies with RnrI (ribonucleotide reductase) .
- Metabolic stability : The cyclopropane reduces oxidative metabolism compared to linear alkyl chains, enhancing pharmacokinetic profiles .
Q. What computational approaches are recommended for modeling this compound’s reactivity?
Q. How can purification challenges due to polar functional groups be addressed?
Q. What experimental methods elucidate the compound’s mechanism of enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
